![molecular formula C6H8O2 B2890145 Bicyclo[1.1.1]pentane-1-carboxylic Acid CAS No. 22287-28-1](/img/structure/B2890145.png)
Bicyclo[1.1.1]pentane-1-carboxylic Acid
説明
Bicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C6H8O2 . It is also known by other names such as Acide bicyclo [1.1.1]pentane-1-carboxylique in French and Bicyclo [1.1.1]pentan-1-carbonsäure in German .
Synthesis Analysis
The synthesis of Bicyclo[1.1.1]pentane-1-carboxylic acid has been described in several studies . One method involves the large-scale synthesis and modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) through the flow photochemical addition of propellane to diacetyl . Another method involves the direct catalytic asymmetric synthesis of α-chiral Bicyclo[1.1.1]pentanes .Molecular Structure Analysis
The molecular structure of Bicyclo[1.1.1]pentane-1-carboxylic acid is characterized by a bicyclic framework with a carboxylic acid functional group . The average mass of the molecule is 112.127 Da and the monoisotopic mass is 112.052429 Da .Chemical Reactions Analysis
The chemical reactions involving Bicyclo[1.1.1]pentane-1-carboxylic acid have been studied in the context of catalytic undirected borylation of tertiary C–H bonds in Bicyclo[1.1.1]pentanes . This reaction is highly selective for the formation of bridgehead boronic esters and is compatible with a broad range of functional groups .Physical And Chemical Properties Analysis
Bicyclo[1.1.1]pentane-1-carboxylic acid is a solid at 20 degrees Celsius . It has a molecular weight of 112.13 . The compound is heat sensitive and should be stored at a temperature between 0-10°C .科学的研究の応用
Drug Design and Medicinal Chemistry
BCP-1-COOH serves as a non-classical bioisostere for benzene, tert-butyl, and alkyne moieties. Its incorporation into drug molecules can enhance three-dimensional character and saturation, potentially improving the drug’s solubility, potency, and metabolic stability . This bioisostere has been used to develop novel drugs with increased efficacy and reduced side effects.
Material Science
In material science, BCP-1-COOH derivatives are used as molecular rods , rotors , supramolecular linker units , liquid crystals , and FRET sensors . These applications exploit the compound’s ability to add rigidity and structure to materials, which can lead to the development of advanced materials with specific desired properties.
Metal–Organic Frameworks (MOFs)
BCP-1-COOH is utilized in the construction of MOFs due to its rigid and compact structure. MOFs featuring BCP-1-COOH can have enhanced stability and porosity, making them suitable for gas storage, separation, and catalysis applications .
Peptide Labeling and Bioconjugation
The strain-release amination technique allows for the direct attachment of BCP-1-COOH to peptides and proteins. This method is valuable for peptide labeling and bioconjugation , enabling researchers to study protein function and interactions with high specificity .
Synthetic Organic Chemistry
BCP-1-COOH is a key building block in synthetic organic chemistry. It is used to synthesize a variety of bicyclo[1.1.1]pentane derivatives, which are important intermediates in the synthesis of complex organic molecules .
Patent Circumvention and Intellectual Property
The unique structure of BCP-1-COOH allows it to be used as a strategic tool to circumvent Markush structure patent claims on drug candidates. By replacing common functional groups with BCP-1-COOH, chemists can create novel compounds that avoid existing patents .
Safety and Hazards
Bicyclo[1.1.1]pentane-1-carboxylic acid is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
将来の方向性
The future directions for the study and application of Bicyclo[1.1.1]pentane-1-carboxylic acid are promising. The development of a versatile platform for the synthesis of 1,2-difunctionalized Bicyclo[1.1.1]pentanes to potentially mimic ortho/meta-substituted arenes is described . This could lead to the synthesis of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles from a simple common intermediate .
作用機序
Target of Action
Bicyclo[1.1.1]pentane-1-carboxylic Acid (BCP) is a high-value bioisostere . It is used as a replacement for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group in drug molecules
Mode of Action
The mode of action of BCP is primarily through its role as a bioisostere. Bioisosteres are chemical moieties that can be substituted for common functional groups or linkages . BCP, when used as a bioisostere in drug molecules, influences their permeability, aqueous solubility, and in vitro metabolic stability .
Biochemical Pathways
It’s known that the replacement of aromatic rings, internal alkynes, and tert-butyl groups with bcp units can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds .
Pharmacokinetics
BCP has been reported to offer high passive permeability, high water solubility, and improved metabolic stability . These properties influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drugs, thereby affecting their bioavailability .
Result of Action
The result of BCP’s action is primarily seen in its influence on the physicochemical properties of drug molecules. It generally offers better in vivo and in vitro activities and drug-like properties . .
Action Environment
The action of BCP can be influenced by environmental factors. For instance, the strong hydrophobicity of the benzene ring, which BCP often replaces, can lead to non-specific binding in the hydrophobic environment . This can affect the pharmacokinetics and pharmacodynamic properties of candidate drugs .
特性
IUPAC Name |
bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5(8)6-1-4(2-6)3-6/h4H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCXPYPDHLVQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22287-28-1 | |
| Record name | bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How do substituents impact the acidity of bicyclo[1.1.1]pentane-1-carboxylic acid?
A: Research indicates that the acidity of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids is strongly influenced by the nature of the substituent. Studies using both experimental gas-phase acidity measurements and theoretical calculations (MP2/6-311++G* and B3LYP/6-31+G) show a clear trend: electron-withdrawing substituents increase acidity, while electron-donating substituents decrease it. [, ] This effect is primarily attributed to polar field effects exerted by the substituent through the bicyclo[1.1.1]pentane ring system, influencing the stability of the conjugate base. [] Interestingly, these substituent effects show a linear correlation with the corresponding effects observed in 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, but with a steeper slope (1.34 vs 0.9). [, ] This difference arises from the shorter bridgehead-bridgehead distance in the bicyclo[1.1.1]pentane system, leading to more pronounced transmission of the substituent's electronic influence. []
Q2: Can we predict the inductive effect of substituents on bicyclo[1.1.1]pentane-1-carboxylic acid?
A: Yes, the inductive effect of substituents can be predicted and understood using the Quantum Theory of Atoms in Molecules (QTAIM). Studies utilizing QTAIM analysis coupled with isodesmic reaction energy calculations at the PBE0/6-31++G(d,p) level of theory, reveal that the inductive effect propagates through the modulation of atomic dipole moments within the molecule. [] This modulation is primarily controlled by the dipole moment of the substituent itself. Remarkably, the principle of atomic transferability applies here, meaning that the substituent's dipole moment determined in simpler systems (like R-H) can be extrapolated to predict its effect on the acidity of bicyclo[1.1.1]pentane-1-carboxylic acid. [] This finding provides a valuable tool for predicting how different substituents will impact the properties of this unique scaffold.
Q3: Are there efficient synthetic routes available for 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acid derivatives?
A: Yes, recent research highlights the development of a practical, metal-free approach for synthesizing a specific derivative, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. [] This method utilizes a homolytic aromatic alkylation strategy and offers a promising route for accessing this potentially valuable building block for medicinal chemistry applications. [] While this study focuses on a specific derivative, it paves the way for exploring similar metal-free approaches for synthesizing other 3-substituted analogs, potentially expanding the chemical space and applications of this intriguing scaffold.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



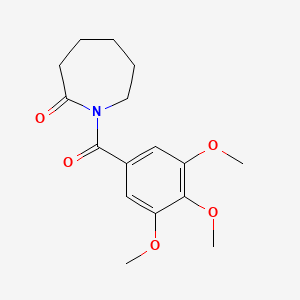
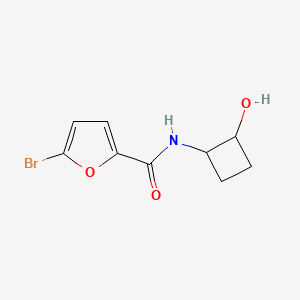

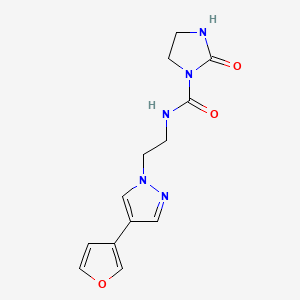

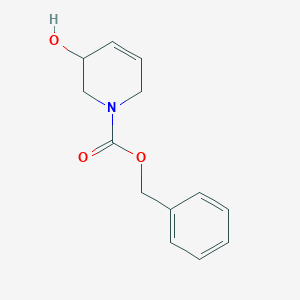
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2890071.png)
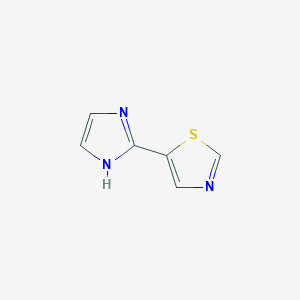
![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2890074.png)
![(Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890075.png)
![N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2890079.png)
![N-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2890081.png)
![2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B2890082.png)
![(E)-4-(Dimethylamino)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2890083.png)